Fmoc-D-Pra-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426505 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-98-3 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Pra-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine), a key building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and peptide science.

Core Chemical Properties

This compound is a derivative of the amino acid glycine (B1666218) and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl group on the side chain.[1][2] This unique structure makes it a valuable reagent for the introduction of an alkyne moiety into peptides, enabling further modifications via click chemistry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

| Synonyms | Fmoc-D-propargylglycine, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid | |

| CAS Number | 220497-98-3 | [3][4][5] |

| Molecular Formula | C₂₀H₁₇NO₄ | [4][6] |

| Molecular Weight | 335.36 g/mol | [1][7] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 175 - 177 °C | [6] |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | DMSO: 100 mg/mL (298.19 mM) | [1][7] |

| Purity | ≥97% | [4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][7] |

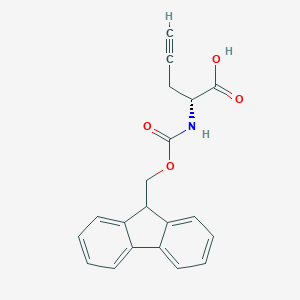

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the Fmoc protecting group, the chiral center, and the terminal alkyne functionality.

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate a D-propargylglycine residue into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[8]

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[9]

2. Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.[8]

-

The treatment is typically performed in two steps: a brief wash (1-5 minutes) followed by a longer incubation (15-30 minutes).[8][9]

-

Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Coupling:

-

Activation: In a separate vessel, pre-activate this compound (typically 3 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF.[9][10]

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8]

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[10][11] If the test is positive (indicating free amines), the coupling step can be repeated.[10]

-

Wash the resin thoroughly with DMF.

4. Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with a solvent such as dichloromethane (B109758) (DCM).[9]

-

Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (B1312306) - TIS).[8][9]

-

Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and dry it under vacuum.[9]

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

Application in Click Chemistry

The propargyl group of this compound serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the site-specific conjugation of peptides containing D-propargylglycine with molecules bearing an azide (B81097) group, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.

A general protocol for a CuAAC reaction would involve dissolving the peptide containing the D-propargylglycine residue and the azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol or DMSO). A copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is then added. A copper-ligating agent, such as TBTA, is often included to stabilize the copper(I) oxidation state and improve reaction efficiency. The reaction is typically stirred at room temperature until completion.

The logical relationship for the application of this compound in peptide modification via click chemistry is outlined below.

Conclusion

This compound is a versatile and valuable reagent for peptide chemists. Its well-defined chemical properties and straightforward application in established solid-phase peptide synthesis protocols make it an essential tool for the design and synthesis of novel peptides. The presence of the propargyl group opens up a wide range of possibilities for post-synthetic modifications through click chemistry, enabling the development of sophisticated peptide-based therapeutics, diagnostics, and research tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. 220497-98-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. peptide.com [peptide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

Fmoc-D-Pra-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Pra-OH (Fmoc-D-propargylglycine), a key building block for advanced peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, experimental protocols for its use, and its applications in modulating biological signaling pathways.

Core Compound Data

This compound is an Fmoc-protected derivative of the non-proteinogenic amino acid D-propargylglycine. The presence of the terminal alkyne group makes it a versatile tool for a variety of chemical modifications, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

| Property | Value | Citations |

| CAS Number | 220497-98-3 | [1][2][3][4][5] |

| Molecular Weight | 335.35 g/mol | [2][5][6][7] |

| Molecular Formula | C₂₀H₁₇NO₄ | [1][2][5][6] |

| Appearance | White to off-white powder or crystals | [8] |

| Melting Point | 172-178 °C | [8] |

| Purity | ≥96.0% (HPLC) | [8] |

| Solubility | Slightly soluble in DMF, DMSO, Methanol | [9] |

| Storage | 2-8°C | [8] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a propargyl group into a peptide sequence. This allows for subsequent modifications such as cyclization or conjugation.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU/HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a Kaiser test (a positive test indicates free amines, requiring repeated coupling).

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow for Peptide Synthesis.

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the cyclization of a linear peptide containing both an azide-functionalized amino acid (e.g., Fmoc-L-Lys(N3)-OH) and this compound, while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing both an alkyne and an azide (B81097) group

-

Copper(I) iodide (CuI)

-

Solvent: DMF

Procedure:

-

Resin Preparation: After synthesis of the linear peptide, swell the resin in DMF.

-

Cyclization Reaction:

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove the copper catalyst.

-

Cleavage and Purification: Proceed with the cleavage and purification steps as described in the SPPS protocol (steps 6 and 7).

Application in Drug Discovery: Targeting G Protein-Coupled Receptors

Peptides containing unnatural amino acids like D-propargylglycine are instrumental in developing novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). The introduction of D-amino acids enhances proteolytic stability, increasing the peptide's in vivo half-life. Furthermore, the alkyne handle allows for modifications, such as cyclization, which can lock the peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.[10]

A prominent example is the modulation of neurotensin (B549771) receptors (NTS1 and NTS2), which are GPCRs involved in various physiological processes.[10] Stabilized analogs of neurotensin, for instance, can be developed by incorporating D-amino acids and cyclizing the peptide backbone.

Neurotensin Receptor Signaling Pathway

Neurotensin receptors, upon binding to their ligand, activate downstream signaling cascades that influence cellular function. The diagram below illustrates a simplified overview of the NTS1 signaling pathway.

Neurotensin Receptor 1 (NTS1) Signaling.

By using this compound to create stabilized and conformationally constrained peptide analogs, researchers can probe these signaling pathways with greater precision, leading to the development of more potent and selective drugs for a variety of therapeutic areas.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. benchchem.com [benchchem.com]

- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

The Role of Fmoc-D-propargylglycine in Modern Research: A Technical Guide

For Immediate Release

Fmoc-D-propargylglycine, a non-natural amino acid, has emerged as a powerful and versatile tool in chemical biology and drug discovery. Its unique structure, featuring a terminal alkyne group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enables researchers to construct and modify peptides with high precision and efficiency. This guide provides an in-depth technical overview of the primary applications of Fmoc-D-propargylglycine, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers, scientists, and drug development professionals.

Core Applications in Peptide Synthesis and Bioconjugation

The primary utility of Fmoc-D-propargylglycine lies in its application as a building block in Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides a base-labile protecting group for the amine, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The propargyl group, with its terminal alkyne, serves as a chemical handle for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry."

This bioorthogonal reaction allows for the efficient and specific conjugation of peptides to a wide array of molecules, including fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, and cytotoxic agents for targeted drug delivery. The resulting 1,2,3-triazole linkage is highly stable, making it an ideal covalent bond for creating robust bioconjugates.

Quantitative Data Summary

The efficiency of incorporating Fmoc-D-propargylglycine into peptides and its subsequent modification can be quantified. The following table summarizes representative yields for key steps in the synthesis and modification of a model cyclic pentapeptide.

| Step | Description | Yield (%) | Reference |

| Peptide Synthesis & Cyclization | Overall isolated yield of a cyclic RGD pentapeptide synthesized using Fmoc-D-propargylglycine and on-resin click chemistry. | ~22% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-D-propargylglycine in research. Below are protocols for its incorporation into a peptide via SPPS and a subsequent on-resin click chemistry reaction for cyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing D-propargylglycine

This protocol outlines the manual synthesis of a linear pentapeptide on a Rink Amide MBHA resin.

Materials:

-

Rink Amide MBHA resin (0.48 meq/g)

-

Fmoc-D-propargylglycine

-

Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-L-α-azido-lysine(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Peptide cleavage cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-D-propargylglycine):

-

Dissolve Fmoc-D-propargylglycine (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage of a Test Peptide: Before proceeding to cyclization, cleave a small amount of the linear peptide from the resin using the cleavage cocktail. Analyze the crude peptide by HPLC to assess the efficiency of the synthesis.

Protocol 2: On-Resin Click Chemistry for Peptide Cyclization

This protocol describes the cyclization of the resin-bound linear peptide from Protocol 1 via an intramolecular CuAAC reaction.

Materials:

-

Resin-bound linear peptide containing an N-terminal azido (B1232118) amino acid and a C-terminal propargylglycine

-

Copper(I) bromide (CuBr)

-

Sodium ascorbate (B8700270)

-

Bases: 2,6-lutidine, DIPEA

-

Solvents: DMF, Acetonitrile (B52724), Water, Methanol, DCM

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in argon-purged DMF in a sealed reaction vessel.

-

Addition of Reagents:

-

Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.) to the resin suspension.

-

In a separate flask, dissolve sodium ascorbate (4 eq.) in DMF and add it to the reaction vessel.

-

Add a 1% solution of CuBr (0.09 eq.) in acetonitrile to the reaction mixture.

-

-

Reaction: Agitate the reaction mixture under an argon atmosphere for 8 hours at room temperature.

-

Washing: Filter the resin and wash it sequentially with water, methanol, DMF, and DCM (3 times each).

-

Cleavage and Purification:

-

Cleave the cyclic peptide from the resin using a cleavage cocktail of 95% TFA and 5% m-cresol.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the crude cyclic peptide by reverse-phase HPLC.

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and relationships in peptide synthesis and modification.

Workflow for Solid-Phase Peptide Synthesis.

On-Resin Click Chemistry Cyclization Workflow.

Conclusion

Fmoc-D-propargylglycine is a key enabling reagent for the synthesis of complex and modified peptides. Its compatibility with standard Fmoc-based SPPS and the bioorthogonality of its alkyne group for click chemistry provide a robust platform for a wide range of research applications, from the development of novel therapeutics to the creation of advanced molecular probes for biological imaging. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers looking to leverage the power of this versatile amino acid derivative.

References

The Principle and Application of Fmoc-D-Pra-OH in Advanced Peptide Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, targeting, and efficacy. A key player in this field is Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) , a non-natural amino acid derivative that serves as a versatile building block for introducing a terminal alkyne functionality into a peptide sequence. This unique chemical handle is the gateway to highly efficient and specific post-synthetic modifications via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This technical guide provides an in-depth exploration of the principle of action of this compound in peptide modification, complete with detailed experimental protocols, quantitative data, and visual diagrams to illustrate the underlying chemical and biological processes.

Core Principle: Introducing a Bioorthogonal Handle for Click Chemistry

This compound is a derivative of the amino acid glycine, featuring two critical modifications for its role in peptide synthesis:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group on the alpha-amino group, making this compound fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][2]

-

The D-propargylglycine (D-Pra) side chain: This side chain contains a terminal alkyne group (-C≡CH), which is a bioorthogonal chemical handle. This means it is chemically inert within biological systems and does not react with native functional groups in peptides or other biomolecules.[3]

The primary principle of action of this compound is to be incorporated into a growing peptide chain at a specific position during SPPS. Once the peptide is synthesized, the alkyne group on the D-Pra residue is available for a highly specific and efficient reaction with an azide-containing molecule through CuAAC, also known as the Huisgen 1,3-dipolar cycloaddition.[4][5][6] This reaction, often referred to as "click chemistry," forms a stable and rigid 1,4-disubstituted 1,2,3-triazole ring, covalently linking the peptide to the azide-modified molecule.[6][7]

The versatility of this approach lies in the vast array of azide-modified molecules that can be "clicked" onto the peptide, including:

-

Therapeutic agents: Small molecule drugs, cytotoxic payloads for targeted cancer therapy.[8][9][10]

-

Imaging agents: Fluorescent dyes, radiolabels for diagnostics and tracking.[11][12]

-

Pharmacokinetic modifiers: Polyethylene glycol (PEG) chains to improve solubility and in vivo half-life.[11]

-

Targeting moieties: Carbohydrates, other peptides, or ligands to direct the conjugate to specific cells or tissues.[11][13]

Experimental Protocols

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide or Wang resin

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (B129727)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the peptide while it is still attached to the solid support.

Materials:

-

Peptide-resin containing a D-Pra residue

-

Azide-containing molecule (e.g., azide-modified drug, dye, or PEG)

-

Copper(I) source: Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

-

Reducing agent (if using CuSO₄): Sodium ascorbate (B8700270)

-

Base: DIPEA or 2,6-Lutidine

-

Solvent: DMF or a mixture of DMF/water or DMSO

Procedure:

-

Resin Preparation: Swell the D-Pra-containing peptide-resin in DMF.

-

Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail.

-

For CuSO₄/Sodium Ascorbate system: Dissolve the azide-containing molecule (5-10 equivalents), CuSO₄ (1-2 equivalents), and sodium ascorbate (2-5 equivalents) in a suitable solvent (e.g., DMF/water).

-

For CuBr system: Dissolve the azide-containing molecule (5-10 equivalents) and CuBr (1-2 equivalents) in degassed DMF. Add DIPEA (5-10 equivalents).

-

-

Click Reaction: Add the click chemistry cocktail to the swollen peptide-resin. Purge the reaction vessel with nitrogen or argon and agitate at room temperature for 4-24 hours.

-

Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove copper salts and excess reagents.

-

Peptide Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

-

Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for performing the click reaction after the peptide has been cleaved from the resin and purified.

Materials:

-

Purified D-Pra-containing peptide

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Ligand (optional but recommended for protecting the peptide): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA

-

Solvent: A mixture of water and an organic solvent like t-butanol or DMSO

Procedure:

-

Dissolve Reactants: Dissolve the purified peptide and the azide-containing molecule (1.5-3 equivalents) in the chosen solvent system.

-

Prepare Catalyst Solution: In a separate vial, prepare a stock solution of CuSO₄ and, if used, a ligand like THPTA. Also, prepare a fresh stock solution of sodium ascorbate.

-

Initiate Reaction: Add the CuSO₄/ligand solution to the peptide mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

-

Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the progress of the reaction by RP-HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, purify the final peptide conjugate using RP-HPLC.

Quantitative Data Presentation

The efficiency of the CuAAC reaction in peptide modification is typically high, but can be influenced by factors such as the peptide sequence, the nature of the azide (B81097) and alkyne partners, and the reaction conditions. The following table summarizes representative quantitative data from various studies.

| Peptide/Molecule Type | Reaction Type | Conjugated Moiety | Reported Yield | Purity | Analytical Method | Reference |

| Library of cyclic peptides | Solution-phase CuAAC | Intramolecular cyclization | 31-90% | >95% | HPLC | [14] |

| Fluoronated OPI-peptide | On-resin CuAAC | Organophosphorus inhibitor | 40-65% | Not specified | Not specified | [15] |

| Alzheimer's β-amyloid peptide | Microwave-assisted CuAAC | Amphiphilic polymers | 43% | >95% | HPLC, TEM | [15] |

| 18F-labeled peptides | Solution-phase CuAAC | 18F-fluoroalkynes | 54-99% | 81-99% (radiochemical) | Radio-TLC, HPLC | [11] |

| Peptide-resorcinarene conjugates | Solution-phase CuAAC | Resorcinarene core | Not specified | >95% | RP-HPLC, ESI-MS, MALDI-TOF | [16] |

| Peptide-LSGNK | Solution-phase CuAAC | Phenyl-triazole-benzoic acid | Not specified | Confirmed | Mass Spectrometry | [17] |

| Peptide-YIGSR | Solution-phase CuAAC | Phenyl-triazole-benzoic acid | Not specified | Confirmed | Mass Spectrometry | [17] |

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Modification

The following diagram illustrates the overall workflow for synthesizing a modified peptide using this compound and click chemistry.

Signaling Pathway of a Peptide-Drug Conjugate

This diagram illustrates a hypothetical signaling pathway for a peptide-drug conjugate (PDC) designed for targeted cancer therapy. The peptide component targets a receptor overexpressed on cancer cells, leading to internalization and release of the cytotoxic payload.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, providing a reliable and efficient means to introduce a bioorthogonal alkyne handle for post-synthetic modification. The robustness and specificity of the subsequent click chemistry reaction enable the synthesis of a diverse range of complex peptide conjugates with tailored properties for therapeutic and diagnostic applications. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful technology in their work. The continued development of novel azide-functionalized molecules will undoubtedly expand the utility of this compound in creating next-generation peptide-based therapeutics.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-D-propargylglycine [anaspec.com]

- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. jpt.com [jpt.com]

- 7. bachem.com [bachem.com]

- 8. bachem.com [bachem.com]

- 9. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. qyaobio.com [qyaobio.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-D-Pra-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and drug discovery, the incorporation of non-natural amino acids into peptide sequences is a pivotal strategy for enhancing therapeutic efficacy and overcoming biological limitations. Among these specialized building blocks, Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) has emerged as a particularly valuable tool. Its unique propargyl group, a terminal alkyne, serves as a chemical handle for a variety of bioorthogonal modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This guide provides a comprehensive technical overview of the role and application of this compound in solid-phase peptide synthesis (SPPS), offering detailed protocols, quantitative data, and workflow visualizations to aid researchers in harnessing the full potential of this versatile amino acid derivative.

The D-configuration of propargylglycine (B1618536) offers an additional advantage by imparting increased resistance to enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based therapeutics.[1][2] The strategic placement of this compound within a peptide sequence allows for the site-specific introduction of functionalities for bioconjugation, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, and for the construction of complex peptide architectures like cyclic peptides.[1]

Chemical Properties and Key Features of this compound

This compound is a derivative of the non-proteinogenic amino acid D-propargylglycine, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-propargylglycine |

| Molecular Formula | C₂₀H₁₇NO₄ |

| Molecular Weight | 335.35 g/mol |

| CAS Number | 220497-98-3 |

| Appearance | White to off-white powder |

| Key Functional Group | Terminal Alkyne (-C≡CH) |

| Purity (Typical) | ≥96.0% (HPLC) |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary role of this compound in SPPS is to introduce a terminal alkyne functionality into a peptide sequence. This alkyne group is relatively inert during the standard cycles of SPPS but can be selectively reacted in a subsequent step, a concept known as bioorthogonal chemistry.

Coupling and Deprotection

The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-SPPS. The choice of coupling reagent can influence the efficiency of the reaction. While standard carbodiimide-based reagents can be used, more potent activating agents are often preferred for modified amino acids to ensure high coupling yields.

| Coupling Reagent | Reagent Type | General Performance |

| HATU | Aminium/Uronium Salt | High to Very High Efficiency |

| HBTU | Aminium/Uronium Salt | High Efficiency |

| DIC/Oxyma | Carbodiimide/Additive | Good to High Efficiency |

This table presents a general comparison of coupling reagent performance. Specific yields for this compound may vary depending on the peptide sequence and reaction conditions.

On-Resin "Click" Chemistry (CuAAC)

A key application of incorporating this compound is the ability to perform copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) directly on the resin-bound peptide. This allows for the site-specific modification of the peptide before cleavage and purification, streamlining the synthesis of complex peptide conjugates. The reaction is highly efficient and forms a stable triazole linkage.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a growing peptide chain on a resin.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of a resin-bound peptide containing a D-propargylglycine residue with an azide-functionalized molecule.

Materials:

-

Peptide-resin containing D-propargylglycine

-

Azide-containing molecule (e.g., Azido-PEG, fluorescent azide)

-

Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)

-

Base (e.g., 2,6-Lutidine and DIPEA)

-

Dimethyl Sulfoxide (DMSO)

-

Isopropanol

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 10 minutes.

-

Catalyst Solution Preparation: Degas DMSO by bubbling nitrogen through it for at least 10 minutes. Dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.

-

Reaction Setup: Drain the DCM from the resin and add the CuBr/DMSO solution.

-

Addition of Reagents: Add the azide-containing molecule (typically 1.5-5 equivalents), an aqueous solution of sodium ascorbate (B8700270) (if using CuSO₄), 2,6-lutidine (10 equivalents), and DIPEA (10 equivalents).

-

Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.

-

Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM to remove the catalyst and excess reagents.

-

Cleavage and Purification: The modified peptide can then be cleaved from the resin and purified using standard procedures.

Visualizing Workflows with Graphviz

Standard SPPS Cycle for this compound Incorporation

References

An In-depth Technical Guide to Fmoc-D-Pra-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Peptide Synthesis and Click Chemistry with Fmoc-D-Pra-OH

In the landscape of modern chemical biology and drug discovery, the precise and efficient construction of complex biomolecules is paramount. This compound, the N-α-Fmoc-protected form of D-propargylglycine, stands at the intersection of solid-phase peptide synthesis (SPPS) and "click" chemistry, offering a versatile tool for the creation of novel peptides and bioconjugates. Its D-configuration provides inherent resistance to enzymatic degradation, a critical attribute for therapeutic peptide development, while the terminal alkyne side chain serves as a bioorthogonal handle for post-synthetic modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its incorporation into peptides and subsequent use in click chemistry, quantitative data on reaction efficiency, and a practical example of its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a non-canonical amino acid derivative that is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.

| Property | Value | Reference |

| Chemical Name | (R)-2-(Fmoc-amino)-4-pentynoic acid | [3] |

| Synonyms | Fmoc-D-propargylglycine, N-Fmoc-D-propargylglycine | [3] |

| CAS Number | 220497-98-3 | [3] |

| Molecular Formula | C₂₀H₁₇NO₄ | [3] |

| Molecular Weight | 335.35 g/mol | [1] |

| Appearance | White to off-white solid | |

| Key Functional Groups | Fmoc-protected amine, Carboxylic acid, Terminal alkyne | [1] |

Data Presentation: Quantitative Analysis of On-Resin CuAAC Reactions

The efficiency of the on-resin CuAAC reaction is a critical parameter for the successful synthesis of modified peptides. The following tables summarize quantitative data on reaction yields and conditions, providing a baseline for expected outcomes.

Table 1: Yields of On-Resin CuAAC Cyclization of a Propargylglycine-Containing Peptide

This table presents data from a study on the on-resin cyclization of a linear peptide containing L-propargylglycine and an azido-lysine residue. The yields of the monomeric cyclic product are shown under various reaction conditions. While this study used the L-enantiomer, the reaction chemistry and influencing factors are directly applicable to peptides containing this compound.

| Catalyst (1.5 eq) | Base (10 eq) | Solvent | Monomer:Dimer Ratio | Yield of Monomer | Reference |

| CuI | Piperidine (B6355638) | DMF | 8.28 : 1 | High | [4] |

| CuI | DIEA | DMF | 1.11 : 1 | Moderate | [4] |

| CuI | 2,6-Lutidine | DMF | 1.15 : 1 | Moderate | [4] |

| [Cu(CH₃CN)₄]PF₆ | Piperidine | DMF | 6.84 : 1 | High | [4] |

| CuSO₄/Ascorbic Acid | Piperidine | DMF | 7.50 : 1 | High | [4] |

| CuI | Piperidine | NMP | 4.09 : 1 | Moderate | [4] |

Yields were qualitatively described as "High" or "Moderate" based on the monomer-to-dimer ratio and HPLC analysis in the source publication.

Table 2: General Efficiency of CuAAC Reactions for Peptide Conjugation

This table provides a summary of typical reaction conditions and outcomes for intermolecular CuAAC reactions involving peptides, demonstrating the high efficiency of this conjugation method.

| Copper Source | Reducing Agent | Ligand | Solvent | Temperature | Time | Conversion/Yield | Reference |

| Copper Wire | None | None | DMF | 50 °C | 5 h | 100% | [5] |

| CuSO₄ | Sodium Ascorbate | None | Water | Room Temp | 1 h | Quantitative | [5] |

| CuI | None | 2,6-Lutidine/DIPEA | MeCN | Room Temp | 12 h | 31-90% | [5] |

| CuSO₄ | Sodium Ascorbate | TBTA | DMSO/H₂O | Room Temp | 18 h | 78% | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via SPPS and a subsequent on-resin CuAAC reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Preparation:

-

Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[7]

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[7]

-

Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (for standard amino acids):

-

In a separate vial, pre-activate the standard Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for 1-2 minutes.[8]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (5 times).

-

Confirm complete coupling with a Kaiser test (ninhydrin test). Repeat coupling if necessary.[9]

4. Incorporation of this compound:

-

Follow the standard Fmoc deprotection protocol (Step 2).

-

Pre-activate this compound (3-5 equivalents) using the same method as for standard amino acids (Step 3).

-

Add the activated this compound solution to the resin and agitate for 2-4 hours. A longer coupling time may be beneficial due to the potential for steric hindrance.

-

Wash the resin with DMF (5 times) and perform a Kaiser test to ensure completion.

5. Peptide Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click reaction of a peptide containing D-propargylglycine with an azide-functionalized molecule. This procedure is adapted from a protocol for on-resin cyclization and is applicable for intermolecular conjugations.[10]

1. Resin Preparation:

-

After final Fmoc deprotection (Protocol 1, Step 6), wash the peptide-resin with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times).

-

Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

2. Catalyst and Reagent Preparation:

-

Bubble nitrogen gas through dimethyl sulfoxide (B87167) (DMSO) (12 mL/g resin) for at least 10 minutes to degas the solvent.

-

In a separate vial, dissolve the azide-containing molecule (5-10 equivalents relative to resin loading) in the degassed DMSO.

-

In another vial, dissolve copper(I) bromide (CuBr) (1 equivalent) completely in a portion of the degassed DMSO. Caution: Copper salts are toxic.

3. Click Reaction:

-

Drain the DCM from the resin.

-

Add the solution of the azide-containing molecule in DMSO to the resin.

-

Add the CuBr solution to the resin slurry.

-

Add a freshly prepared 0.1 M aqueous solution of ascorbic acid (1 equivalent) to the reaction mixture to maintain copper in the +1 oxidation state.[10]

-

Add 2,6-lutidine (10 equivalents) and N,N-diisopropylethylamine (DIEA) (10 equivalents) as bases.[10]

-

Purge the reaction vessel with nitrogen for 5 minutes, then seal it.

-

Gently agitate the mixture at room temperature for 16-18 hours.

4. Washing:

-

Filter the resin and wash it sequentially with isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times) to remove copper salts and excess reagents.[10]

-

Dry the resin under vacuum.

5. Cleavage and Deprotection:

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[7]

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Peptide Probe Synthesis and Application

The following diagram illustrates a general workflow for the synthesis of a peptide probe using this compound and its subsequent application in a pull-down assay to identify protein-protein interactions.

Caption: A general workflow for synthesizing a biotinylated peptide probe and its use in a pull-down assay.

Signaling Pathway: Probing EGFR Interactions

Peptides containing unnatural amino acids are valuable tools for studying protein-protein interactions within signaling cascades. For instance, a peptide designed to mimic a binding epitope can be synthesized with this compound, allowing for the attachment of a reporter tag (e.g., biotin) via click chemistry. This probe can then be used to investigate the interactions of receptors like the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.

The following diagram illustrates a simplified EGFR signaling pathway and how a peptide probe could be used to study the recruitment of downstream signaling molecules.

Caption: A simplified EGFR signaling cascade and the use of a peptide probe to study protein recruitment.

Conclusion

This compound is a powerful and versatile building block that bridges the fields of peptide synthesis and bioorthogonal chemistry. Its incorporation into peptide sequences allows for the creation of molecules with enhanced stability and provides a handle for precise, post-synthetic modifications through click chemistry. The high efficiency and mild conditions of the CuAAC reaction make it an ideal method for conjugating a wide range of functionalities to peptides, including reporter tags, therapeutic agents, and PEG chains. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to leverage this compound in their efforts to develop novel peptide-based therapeutics and advanced tools for chemical biology.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide on the Stability and Storage of Fmoc-D-Pra-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-D-propargylglycine (Fmoc-D-Pra-OH) is a pivotal building block in modern peptide synthesis, enabling the incorporation of a versatile alkyne functionality for subsequent modifications such as PEGylation, cyclization, and conjugation via click chemistry. The integrity and purity of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and outlines recommended storage and handling procedures. It includes detailed, exemplary experimental protocols for assessing stability through forced degradation studies and summarizes key data in a structured format to aid researchers in maintaining the quality of this critical reagent.

Physicochemical Properties and Storage Conditions

This compound is a white to off-white solid. The stability of the compound is influenced by temperature, light, and the chemical environment. Both the Fmoc protecting group and the propargyl side chain have distinct stability profiles that contribute to the overall handling requirements of the molecule.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are recommended. These conditions are designed to minimize degradation from environmental factors.

| Condition | Solid Form | In Solution |

| Temperature | 2-8°C for long-term storage. | -20°C for up to 1 year; -80°C for up to 2 years. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Aliquot to minimize freeze-thaw cycles. |

| Light | Protect from light. | Store in amber vials or protect from light. |

| Humidity | Store in a dry environment. | Use anhydrous solvents for preparing solutions. |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Fmoc group and the reactivity of the terminal alkyne on the propargyl side chain. Understanding these potential degradation pathways is crucial for optimizing its use in peptide synthesis and for troubleshooting potential issues.

Stability of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. Its stability is highly pH-dependent.

-

Basic Conditions: The Fmoc group is rapidly cleaved by primary and secondary amines, with piperidine (B6355638) being the standard reagent for its removal in solid-phase peptide synthesis (SPPS). It also shows limited stability in the presence of tertiary amines, with the rate of cleavage depending on the base concentration, solvent, and temperature.

-

Acidic Conditions: The Fmoc group is generally stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.

-

Thermal Stability: The Fmoc group can be cleaved at elevated temperatures. For instance, thermal cleavage has been observed at 120°C in DMSO.

Stability of the Propargyl Side Chain

The propargyl group, containing a terminal alkyne, also has specific reactivity that can lead to degradation.

-

Acidity of the Terminal Proton: The proton on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by strong bases, which could lead to unintended side reactions if not controlled.

-

Oxidative Degradation: Alkynes are susceptible to oxidation. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond to form carboxylic acids. Milder oxidation may lead to the formation of 1,2-dicarbonyl compounds. Exposure to atmospheric oxygen over long periods, especially in the presence of metal ions, can also lead to degradation.

-

Photodegradation: Alkynes can be susceptible to degradation upon exposure to UV light. Photochemical reactions can lead to various products, impacting the purity of the reagent.

A logical workflow for assessing the stability of this compound is presented below.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies can be performed. These studies expose the compound to various stress conditions to identify potential degradation products and determine degradation rates.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMF) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined below. Include a control sample stored at optimal conditions (-20°C, protected from light).

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: If necessary, quench the degradation reaction by neutralizing the solution or cooling it down.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Hydrolytic Stability

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Note that the Fmoc group is expected to cleave rapidly under these conditions.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C).

Oxidative Stability

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light.

Thermal Stability

-

Place a solution of this compound in a controlled temperature environment (e.g., 60°C or 80°C), protected from light.

Photostability

-

Expose a solution of this compound to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a control sample in the dark at the same temperature.

Analytical Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm.

-

Mass Spectrometry: For identification of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS).

The following diagram illustrates a potential degradation pathway for this compound under basic conditions.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This information is based on the known chemistry of the Fmoc group and the propargyl moiety.

| Stress Condition | Expected Stability of Fmoc Group | Expected Stability of Propargyl Group | Potential Degradation Products |

| Acidic Hydrolysis | Stable | Generally Stable | Minimal degradation expected. |

| Basic Hydrolysis | Labile | Generally Stable | D-Pra-OH, Dibenzofulvene adduct. |

| Neutral Hydrolysis | Stable | Stable | Minimal degradation expected. |

| Oxidation (H₂O₂) | Generally Stable | Potentially Labile | Oxidized side-chain products (e.g., 1,2-dicarbonyl). |

| Thermal | Labile at high temperatures | Generally Stable | D-Pra-OH, Dibenzofulvene. |

| Photolysis | Generally Stable | Potentially Labile | Photodegradation products of the alkyne. |

Conclusion and Recommendations

This compound is a stable compound when stored and handled correctly. The primary sources of degradation are exposure to basic conditions, high temperatures, and potentially strong oxidizing agents and UV light. For optimal results in peptide synthesis, it is recommended to:

-

Store the solid compound at 2-8°C under an inert atmosphere and protected from light.

-

Prepare solutions fresh and store them at -20°C or -80°C for short-term and long-term use, respectively.

-

Avoid exposure of solutions to basic conditions until the intended deprotection step in the synthesis protocol.

-

Minimize exposure to heat and light during handling and storage.

-

Regularly assess the purity of the reagent, especially for long-term stored batches, using a validated HPLC method.

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound, leading to more successful and reproducible outcomes in their peptide synthesis endeavors.

Fmoc-D-Pra-OH: A Technical Guide to its Application in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Pra-OH, chemically known as N-α-Fmoc-D-propargylglycine, is a non-canonical amino acid that has become an invaluable tool in the field of chemical biology. Its unique structure, featuring a terminal alkyne group on the side chain and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, positions it as a versatile building block for the synthesis of novel peptides and bioconjugates. This guide provides an in-depth overview of its core applications, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.

Core Applications in Peptide Synthesis and Bioconjugation

The primary utility of this compound lies in its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The incorporation of D-propargylglycine into a peptide sequence introduces a bioorthogonal alkyne handle. This alkyne group is chemically inert to the standard conditions of peptide synthesis but can be selectively reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst. This highly efficient and specific reaction is known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

The principal applications stemming from this functionality include:

-

Peptide Cyclization: By incorporating both an azide-containing amino acid (e.g., azidolysine) and this compound into a linear peptide sequence, intramolecular CuAAC can be employed to generate cyclic peptides. Peptide cyclization is a widely used strategy to enhance conformational stability, receptor binding affinity, and resistance to enzymatic degradation, thereby improving the therapeutic potential of peptides.[1][2]

-

Bioconjugation: The alkyne handle allows for the site-specific attachment of various molecular probes to a peptide. This includes fluorophores for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs for targeted delivery.[3]

-

Development of Novel Therapeutics: The ability to create complex, constrained peptide structures and bioconjugates has shown potential in the development of new therapeutics, particularly in the fields of oncology and neurology.[3]

Experimental Protocols

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a linear peptide containing D-propargylglycine.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Fmoc-protected amino acids (including this compound)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, until the desired linear peptide sequence is assembled.

-

Final Deprotection: Remove the final Fmoc group from the N-terminus by treating with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

On-Resin Cyclization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the cyclization of a resin-bound linear peptide containing both D-propargylglycine and an azide-functionalized amino acid (e.g., azidolysine).

Materials:

-

Resin-bound linear peptide with N-terminal Fmoc group intact

-

N-Methyl-2-pyrrolidone (NMP)

-

DMF

-

Copper(I) iodide (CuI)

-

Ascorbic acid

-

Piperidine

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in NMP for 5 hours, followed by an overnight incubation in DMF.

-

Cyclization Reaction:

-

Prepare two separate solutions, each in 1 mL of 20% piperidine in DMF:

-

Solution A: 1.5 equivalents of CuI

-

Solution B: 7.0 equivalents of ascorbic acid

-

-

Combine the two solutions and add the mixture to the swollen resin.

-

Shake the reaction vessel at room temperature. The reaction progress can be monitored by cleaving a small sample of the peptide from the resin and analyzing by mass spectrometry. Reaction times can vary depending on the peptide sequence.

-

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF.

-

Cleavage, Deprotection, Purification, and Characterization: Follow steps 6-8 from the linear peptide synthesis protocol.

Quantitative Data Presentation

The efficiency of the on-resin CuAAC cyclization is highly dependent on the reaction conditions and the peptide sequence itself. The following tables summarize key findings from a study by Nag et al. (2021) on the cyclization of a heptapeptide (B1575542) with the sequence Fmoc-Pra-Tyr-Tyr-Thr-Tyr-Thr-Azidolysine-Resin.[1][2][4]

Table 1: Effect of Copper Source and Base on Cyclization Efficiency

| Copper Source (equivalents) | Additive (equivalents) | Base | Cyclization Efficiency (%) | Monomer:Dimer Ratio |

| CuI (1.5) | Ascorbic Acid (7.0) | 20% Piperidine in DMF | 87.4 | 8.28 : 1 |

| [Cu₄I₄(pip)₄] (0.375) | Ascorbic Acid (7.0) | 20% Piperidine in DMF | 89.0 | 7.62 : 1 |

| CuI (1.5) | Ascorbic Acid (7.0) | None | 73.0 | - |

| CuI (1.5) | None | 20% Piperidine in DMF | - | - |

Data adapted from Nag, A. et al. RSC Adv., 2021, 11, 4842-4852.[1][2][4]

Table 2: Effect of Peptide Length on Monomer vs. Dimer Formation

| Peptide Length | Major Product |

| < 6 amino acids | Monomer |

| 6-8 amino acids | Monomer |

| > 8 amino acids | Dimer |

Data adapted from Nag, A. et al. RSC Adv., 2021, 11, 4842-4852.[1][2][4]

Signaling Pathways and Experimental Workflows

While specific signaling pathways targeted by peptides synthesized with this compound are not extensively detailed in the literature, the resulting cyclic peptides and bioconjugates are prime candidates for modulating protein-protein interactions, which are central to many signaling cascades. For instance, propargylglycine-containing peptides have been investigated for their potential anticancer activity, which could involve pathways like the NF-κB signaling pathway, crucial for cancer cell survival.[5]

Below are diagrams illustrating the general workflows for the synthesis and application of this compound-containing peptides.

Figure 1. Workflow for Solid-Phase Synthesis of a Linear Peptide containing D-Propargylglycine.

References

- 1. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publications — Nag Lab [anag-lab.com]

- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commons.clarku.edu [commons.clarku.edu]

- 5. The Screening of Combinatorial Peptide Libraries for Targeting Key Molecules or Protein-Protein Interactions in the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Pra-OH for the Introduction of Alkyne Handles in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Peptide Functionalization with Fmoc-D-Pra-OH

The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of bioorthogonal functional groups, which can undergo specific chemical reactions in complex biological environments without interfering with native biochemical processes, has revolutionized the field. Among these, the alkyne handle stands out for its ability to participate in highly efficient and specific "click chemistry" reactions. This compound, also known as N-α-Fmoc-D-propargylglycine, is a key building block for the site-specific incorporation of a terminal alkyne into a peptide sequence during solid-phase peptide synthesis (SPPS).

This non-natural amino acid derivative provides a powerful tool for a wide range of applications, including:

-

Bioconjugation: The alkyne handle allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, and cytotoxic drugs for targeted delivery.[1]

-

Peptide Cyclization: Introducing conformational constraints through head-to-tail or side-chain-to-side-chain cyclization can enhance peptide stability, receptor affinity, and bioavailability.[1]

-

Development of Peptide-Drug Conjugates (PDCs): The precise, site-specific conjugation of potent drug molecules to targeting peptides can lead to enhanced therapeutic efficacy and reduced off-target toxicity.[1]

-

Probing Protein-Protein Interactions: Photo-activatable crosslinkers can be attached to the alkyne handle to study molecular interactions.

This technical guide provides a comprehensive overview of the use of this compound, including its properties, detailed experimental protocols for its incorporation into peptides via Fmoc-SPPS, and subsequent modification using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and use in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-propargylglycine | [2] |

| Synonyms | This compound, N-Fmoc-D-propargylglycine | [2] |

| CAS Number | 220497-98-3 | [2] |

| Molecular Formula | C₂₀H₁₇NO₄ | [2] |

| Molecular Weight | 335.35 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Good solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Lower solubility in Dichloromethane (DCM). | [3] |

| Storage | Store at 2-8°C. Keep dry. |

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS. The following protocol provides a detailed methodology for manual synthesis.

Experimental Protocol: Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA, Collidine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Reaction vessel with a frit

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and by-products.

-

DMF (5 x 1 min)

-

DCM (3 x 1 min)

-

DMF (3 x 1 min)

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Drain the final DMF wash from the resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

-

Confirmation of Coupling (Optional): Perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Quantitative Data: Coupling Conditions and Efficiency

The efficiency of the coupling reaction is critical for the synthesis of high-purity peptides. The following table summarizes typical conditions and expected outcomes for the coupling of non-standard amino acids like this compound.